molecular formula C4H9NO B194337 4-Aminobutanal CAS No. 4390-05-0

4-Aminobutanal

Cat. No.: B194337
CAS No.: 4390-05-0
M. Wt: 87.12 g/mol
InChI Key: DZQLQEYLEYWJIB-UHFFFAOYSA-N
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Description

4-Aminobutanal is an omega-aminoaldehyde that is butanal in which one of the hydrogens of the terminal methyl group has been replaced by an amino group . It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

4-Aminobutanal, also known as γ-aminobutyraldehyde, is a key intermediate in the metabolism of polyamines . The primary targets of this compound are enzymes involved in the polyamine metabolic pathway, such as diamine oxidase (DAO) and polyamine oxidase (PAO) . These enzymes play crucial roles in plant growth, development, and stress responses .

Mode of Action

This compound is produced by the action of DAO and PAO on diamines like putrescine (Put) and polyamines like spermidine (Spd) and spermine (Spm) . DAO, which relies on Cu 2+ and pyridoxal phosphate as its cofactors, catalyzes the formation of H2O2, ammonia, and this compound from Put . Similarly, PAOs deaminate Spd and Spm to this compound and N-(3-aminopropyl)-4-aminobutanal, respectively .

Biochemical Pathways

The biochemical pathway involving this compound is primarily the polyamine metabolic pathway . In this pathway, this compound undergoes cyclization to form pyrroline (PYRR), which is then converted into γ-aminobutyric acid (GABA) by the action of pyrroline dehydrogenase (PYRR-DH) . This pathway plays a significant role in plant growth, development, and stress responses .

Pharmacokinetics

It is known that this compound is a small molecule with a molecular weight of 87120 Da , which suggests that it may be readily absorbed and distributed within biological systems.

Result of Action

The conversion of this compound to GABA has significant molecular and cellular effects. GABA is a non-proteinogenic amino acid that has been linked to various physiological processes, including transcription, RNA modification, protein synthesis, and the modulation of enzyme activities . It plays important roles in plant growth, development, and stress responses .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, abiotic stresses such as temperature extremes, salt, and mineral deficiency can affect the levels of polyamines and, consequently, the production of this compound . Moreover, the activity of enzymes like DAO and PAO, which are involved in the production of this compound, can be modulated by environmental conditions .

Biochemical Analysis

Biochemical Properties

4-Aminobutanal interacts with several enzymes, proteins, and other biomolecules. It is a product of the oxidation of putrescine, a process catalyzed by copper-containing amine oxidases (CuAO) and FAD-dependent polyamine oxidases (PAO) . The product of this reaction is this compound, which then undergoes cyclization to form pyrroline .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of growth, development, and stress response in plants .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted to γ-aminobutyric acid (GABA) by the action of pyrroline dehydrogenase (PYRR-DH) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that low-temperature-induced protein hydrolysis is responsible for the enhanced availability of amino acids during early storage, stimulating this compound levels .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is known that polyamines, from which this compound is derived, play crucial roles in animal growth and development .

Metabolic Pathways

This compound is involved in the metabolic pathways of polyamines. It is produced from the oxidation of putrescine, and then converted into GABA . This process involves several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that GABA, which is derived from this compound, is synthesized in the cytosol .

Subcellular Localization

It is suggested that a protein with similar biochemical function, ALDH10A8, is translocated from the cytosol to the plastid, perhaps in response to stress-induced post-translational modification .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobutanal can be synthesized through several methods. One common approach involves the reduction of 4-nitrobutanal using hydrogen gas in the presence of a palladium catalyst. Another method includes the oxidation of 4-aminobutanol using mild oxidizing agents .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitrobutanal. This process involves the use of a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobutanal undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    3-Aminopropanal: Similar to 4-Aminobutanal but with a shorter carbon chain.

    4-Aminobutanoic Acid: The oxidized form of this compound.

    4-Aminobutanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its role in biological systems as a precursor to polyamines also highlights its importance in metabolic pathways .

Properties

IUPAC Name

4-aminobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQLQEYLEYWJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863389
Record name 4-Aminobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Aminobutyraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4390-05-0
Record name 4-Aminobutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4390-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutyraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutyraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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